Kki-5 (tfa)
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Overview
Description
KKI-5 (TFA) is a specific inhibitor of tissue kallikrein, a serine protease involved in various physiological processes. The compound is known for its ability to attenuate breast cancer cell invasion by targeting the kallikrein proteolytic site . The peptide sequence of KKI-5 corresponds to amino acids 386-391 of bovine kininogen-1, encompassing the kallikrein proteolytic site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KKI-5 (TFA) involves the preparation of substrate analog inhibitors homologous with the sequence of kininogen between Serine 386 and Glutamine 392 . The synthetic process includes the following steps:
Peptide Synthesis: The peptide sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 90%.
Trifluoroacetic Acid (TFA) Treatment: The peptide is treated with trifluoroacetic acid to obtain the final product, KKI-5 (TFA).
Industrial Production Methods
Industrial production of KKI-5 (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale HPLC systems for purification, and controlled environments for TFA treatment to ensure product stability and purity .
Chemical Reactions Analysis
Types of Reactions
KKI-5 (TFA) primarily undergoes peptide bond formation and cleavage reactions. The compound is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
Peptide Synthesis: Reagents such as Fmoc-protected amino acids, coupling agents (e.g., HBTU), and deprotecting agents (e.g., piperidine) are used in SPPS.
Purification: Solvents like acetonitrile and water, along with TFA, are used in HPLC for purification.
Major Products Formed
The major product formed from the synthesis of KKI-5 (TFA) is the peptide Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, which is then treated with TFA to obtain the final product .
Scientific Research Applications
KKI-5 (TFA) has several scientific research applications, including:
Cancer Research: KKI-5 (TFA) is investigated for its role in inhibiting breast cancer cell invasion and metastasis.
Protease Inhibition Studies: The compound is used to study the inhibition of tissue kallikrein and its effects on various physiological processes.
Drug Development: KKI-5 (TFA) serves as a lead compound for developing new therapeutic agents targeting kallikrein-related pathways.
Mechanism of Action
KKI-5 (TFA) exerts its effects by specifically inhibiting tissue kallikrein. The compound binds to the kallikrein proteolytic site, preventing the enzyme from cleaving its substrates. This inhibition reduces the invasion and metastasis of cancer cells by interfering with kallikrein-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
Plasmin Inhibitors: Compounds that inhibit plasmin, another serine protease, and may exhibit similar anticancer properties.
Uniqueness of KKI-5 (TFA)
KKI-5 (TFA) is unique due to its specific inhibition of tissue kallikrein and its ability to attenuate breast cancer cell invasion. The presence of TFA enhances the compound’s stability and solubility, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N11O9.C2HF3O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;3-2(4,5)1(6)7/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);(H,6,7)/t22-,23-,24-,25-,26-,28-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZSRLCMFNWABJ-FBOHXFPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56F3N11O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.